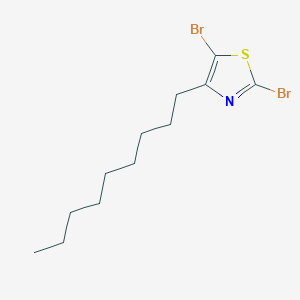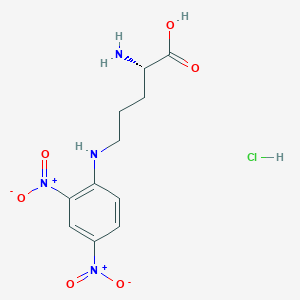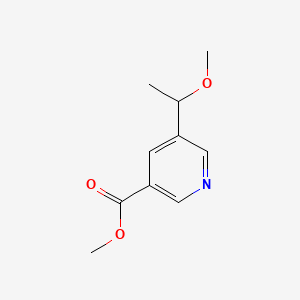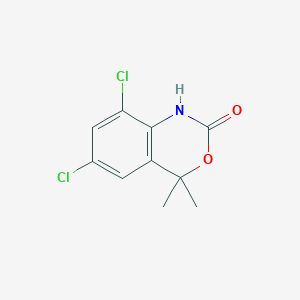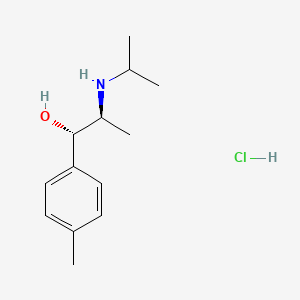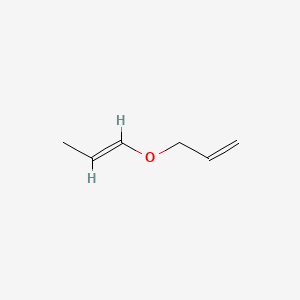
(E)-1-(2-Propenyloxy)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-Propenyloxy)-1-propene is an organic compound with the molecular formula C6H10O It is an ether derivative of propene, characterized by the presence of an allyloxy group attached to a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Propenyloxy)-1-propene typically involves the reaction of allyl alcohol with propene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where allyl alcohol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing a catalyst bed. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
(E)-1-(2-Propenyloxy)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyloxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学研究应用
(E)-1-(2-Propenyloxy)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-(2-Propenyloxy)-1-propene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the allyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
相似化合物的比较
Similar Compounds
1-Propene, 1-(2-propenyloxy)-: A similar ether derivative with a different substitution pattern.
2-Allyloxybenzaldehyde: An aromatic ether with an allyloxy group attached to a benzaldehyde moiety.
Phosphonic acid, [(1E)-1-(2-propenyloxy)-1-propenyl]-, diethyl ester: A phosphonic acid ester with a similar allyloxy-propene structure.
Uniqueness
(E)-1-(2-Propenyloxy)-1-propene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.
属性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC 名称 |
(E)-1-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |
InChI 键 |
OOJOMMLRLJVOMH-GQCTYLIASA-N |
手性 SMILES |
C/C=C/OCC=C |
规范 SMILES |
CC=COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


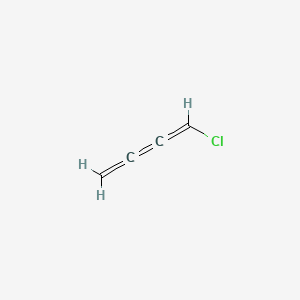
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
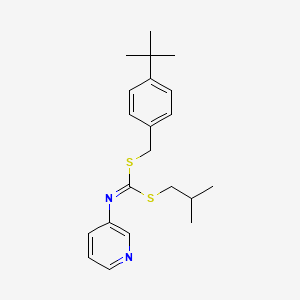
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

